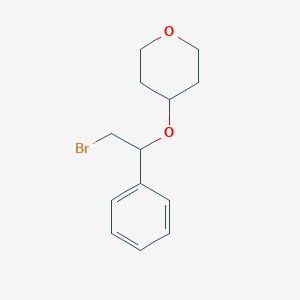

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

Description

Properties

Molecular Formula |

C13H17BrO2 |

|---|---|

Molecular Weight |

285.18 g/mol |

IUPAC Name |

4-(2-bromo-1-phenylethoxy)oxane |

InChI |

InChI=1S/C13H17BrO2/c14-10-13(11-4-2-1-3-5-11)16-12-6-8-15-9-7-12/h1-5,12-13H,6-10H2 |

InChI Key |

QILHJEYCNKLMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCC1OC(CBr)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Application of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS 1247379-03-8) in Advanced Pharmacophore Design

Executive Summary & Chemical Identity

In modern drug discovery and organic synthesis, the strategic selection of bifunctional building blocks is paramount for constructing complex molecular architectures. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: ) [1] is a highly versatile, lipophilic intermediate. Structurally, it features a tetrahydropyran (THP) ring etherified with a 2-bromo-1-phenylethyl moiety.

This specific structural combination provides two distinct chemical advantages:

-

The Primary Bromide: Acts as an excellent, sterically unhindered electrophile for downstream SN2 functionalization (e.g., amination, thiolation).

-

The THP-Benzylic Ether Core: Imparts favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility compared to simple cycloalkanes, while the phenyl ring provides essential π−π stacking capabilities for target protein binding.

Quantitative Physicochemical Profiling

To establish a baseline for reaction planning and purification, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical and Identification Properties

| Property | Value / Description |

| CAS Registry Number | 1247379-03-8 |

| Molecular Formula | C13H17BrO2 |

| Molecular Weight | 285.18 g/mol |

| SMILES String | BrCC(C1=CC=CC=C1)OC2CCOCC2 |

| Purity Standard | ≥ 98% (Typical commercial grade) |

| Storage Conditions | Sealed, dry, 2–8 °C (to prevent ether cleavage/hydrolysis) |

| Key Functional Groups | Primary Alkyl Halide, Benzylic Ether, Tetrahydropyran |

Mechanistic Rationale: The Bromoalkoxylation Pathway

The de novo synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran relies on the highly regioselective [2]. The causality behind the experimental design is rooted in the electrophilic nature of N-Bromosuccinimide (NBS) and the nucleophilicity of tetrahydro-2H-pyran-4-ol.

When styrene is exposed to NBS, the alkene π -electrons attack the electrophilic bromine atom, generating a cyclic bromonium ion intermediate. Because the intermediate bridges a primary and a secondary benzylic carbon, the benzylic carbon bears a significant partial positive charge ( δ+ ) due to resonance stabilization from the adjacent phenyl ring.

Consequently, the nucleophile (tetrahydro-2H-pyran-4-ol) selectively attacks the more substituted benzylic position (Markovnikov regioselectivity), opening the bromonium ring and yielding the target ether with the bromine atom relegated to the terminal, less hindered carbon [3].

Fig 1. NBS-mediated bromoalkoxylation workflow generating the target ether.

Experimental Protocol: Synthesis of CAS 1247379-03-8

To ensure high yields and suppress unwanted side reactions (such as styrene polymerization or dibromination), the reaction must be conducted under strictly controlled, self-validating conditions.

Step-by-Step Methodology

-

Reagent Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 1.0 equivalent of styrene (10 mmol) and 1.5 equivalents of tetrahydro-2H-pyran-4-ol (15 mmol) in 50 mL of anhydrous dichloromethane (DCM).

-

Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress the radical-mediated allylic bromination pathway (Wohl-Ziegler reaction) and prevent the exothermic polymerization of styrene.

-

NBS Introduction: Add 1.1 equivalents of recrystallized N-Bromosuccinimide (11 mmol) portion-wise over 15 minutes. Protect the flask from light using aluminum foil to further inhibit radical pathways [3].

-

Reaction Execution: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature, stirring for an additional 4 hours.

-

Validation Checkpoint (Self-Validating System): Withdraw a 50 µL aliquot, quench with saturated aqueous Na2S2O3 , extract with EtOAc, and analyze via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (4:1).

-

Validation: The disappearance of the UV-active styrene spot ( Rf≈0.9 ) and the emergence of a new UV-active spot ( Rf≈0.5 ) confirms the consumption of the starting material.

-

-

Workup & Purification: Quench the bulk reaction with 30 mL of saturated aqueous sodium thiosulfate to destroy residual NBS. Extract the aqueous layer with DCM ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography to yield the pure product.

Table 2: Reaction Optimization Data for Bromoalkoxylation

| Solvent System | Temperature | Additive | Yield (%) | Regioselectivity (Markovnikov : Anti) |

| DCM | 0 °C to RT | None | 82% | > 95 : 5 |

| THF | RT | None | 65% | 88 : 12 |

| MeCN | 0 °C to RT | K2CO3 | 78% | 92 : 8 |

Downstream Application: Pharmacophore Generation via SN2 Displacement

The primary utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran lies in its capacity to generate tertiary amine pharmacophores. The primary bromide is perfectly primed for SN2 nucleophilic substitution. By reacting this building block with secondary amines (e.g., piperidine, morpholine, or substituted piperazines), researchers can rapidly synthesize libraries of basic ligands often targeted toward G-Protein Coupled Receptors (GPCRs).

SN2 Amination Protocol

-

Setup: Dissolve 1.0 eq of the bromide intermediate in anhydrous acetonitrile (MeCN).

-

Nucleophile & Base: Add 1.5 eq of the desired secondary amine and 2.0 eq of anhydrous potassium carbonate ( K2CO3 ). Causality: K2CO3 acts as an acid scavenger, neutralizing the hydrobromic acid (HBr) byproduct and preventing the protonation (and subsequent deactivation) of the nucleophilic amine.

-

Thermal Activation: Heat the mixture to 70 °C for 12 hours.

-

Validation Checkpoint: Crude 1H -NMR of the worked-up product must show an upfield shift of the terminal −CH2− protons (originally adjacent to the electronegative bromine at ≈3.5 ppm, shifting to ≈2.6−2.8 ppm adjacent to the nitrogen), validating the successful displacement.

Fig 2. Downstream S_N2 amination pathway for GPCR pharmacophore generation.

References

Molecular structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

An In-Depth Technical Guide to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran: Synthesis, Characterization, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a key intermediate compound embodying several strategic structural features: a versatile tetrahydropyran (THP) ring, a chiral phenylethoxy core, and a reactive bromo-functional group. The tetrahydropyran motif is increasingly favored in drug design as a bioisosteric replacement for carbocyclic rings like cyclohexane, often conferring improved aqueous solubility and metabolic stability, which are critical for optimizing pharmacokinetic profiles.[1] The presence of a primary bromide provides a reactive handle for a multitude of nucleophilic substitution reactions, enabling the diversification of the core scaffold into a library of potential drug candidates.

This technical guide provides a comprehensive overview of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran for researchers, scientists, and drug development professionals. We will delve into its molecular structure, a robust synthetic protocol, methods for analytical validation, and its potential applications as a versatile precursor in the synthesis of complex organic molecules.

Molecular Structure and Physicochemical Properties

The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran combines the conformational stability of the THP ring with the synthetic utility of the bromo-phenylethoxy side chain. The ether linkage to the 4-position of the THP ring is a key feature, distinguishing it from the more common 2-positional isomers often used for alcohol protection.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1247379-03-8 | [2] |

| Molecular Formula | C₁₃H₁₇BrO₂ | [2] |

| Molecular Weight | 285.18 g/mol | [2] |

| SMILES | BrCC(C1=CC=CC=C1)OC2CCOCC2 | [2] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | [2] |

| LogP | 3.3182 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [2][3] |

The molecule contains a stereocenter at the benzylic carbon attached to the oxygen, meaning it can exist as different stereoisomers. The interplay between this chiral center and the stereochemistry of the THP ring can lead to diastereomers, a critical consideration in drug development where stereochemistry often dictates biological activity. The bromo-substituent serves as an excellent leaving group, making the molecule a prime substrate for building more complex structures.[4]

Synthesis and Purification

A reliable and scalable synthesis is crucial for the utility of any chemical building block. The most logical and field-proven approach for synthesizing this class of compounds is the acid-catalyzed addition of an alcohol to a dihydropyran. This method is well-established for creating tetrahydropyranyl ethers.[5] In this case, the reaction involves the addition of 2-bromo-1-phenylethanol to 3,4-dihydro-2H-pyran.

Synthetic Workflow

The following diagram outlines the key steps in the synthesis and purification of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.

Caption: Workflow for the synthesis of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.

Experimental Protocol

Objective: To synthesize 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran with high purity.

Materials:

-

2-bromo-1-phenylethanol

-

3,4-dihydro-2H-pyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS) or similar mild acid catalyst

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Eluent: Ethyl acetate/Hexanes mixture

Procedure:

-

Reaction Setup: To a solution of 2-bromo-1-phenylethanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon), add 3,4-dihydro-2H-pyran (1.2 eq).

-

Catalysis: Add a catalytic amount of PPTS (approx. 0.05 eq) to the solution. The use of a mild acid like PPTS is critical to prevent polymerization of the DHP or other acid-sensitive side reactions.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with saturated NaHCO₃ solution and brine. This step neutralizes the acid catalyst and removes water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.[6] Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

-

Validation: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran as an oil or solid. Confirm identity and purity using the analytical methods described in the next section.

Structural Characterization and Analytical Validation

To ensure trustworthiness and reproducibility, rigorous analytical validation is non-negotiable. A combination of spectroscopic methods is employed to confirm the molecular structure and assess the purity of the synthesized compound.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | ∙ ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of the phenyl ring).∙ ~4.5-4.8 ppm: Doublet of doublets, 1H (benzylic proton, -O-CH(Ph)-).∙ ~3.4-4.0 ppm: Multiplets, 5H (protons on the THP ring adjacent to oxygen and the -CH-O- proton).∙ ~3.3-3.6 ppm: Multiplet, 2H (-CH₂Br protons).∙ ~1.5-1.9 ppm: Multiplets, 4H (remaining THP ring methylene protons). |

| ¹³C NMR | ∙ ~125-140 ppm: Signals corresponding to the aromatic carbons.∙ ~80-85 ppm: Signal for the benzylic carbon (-O-CH(Ph)-).∙ ~60-75 ppm: Signals for the carbons of the THP ring.∙ ~35-40 ppm: Signal for the carbon bearing the bromine (-CH₂Br). |

| Mass Spec (MS) | ∙ Molecular Ion (M+): A characteristic pair of peaks at m/z 284 and 286 of nearly equal intensity, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes. |

| Purity (HPLC) | ∙ ≥98%: As determined by High-Performance Liquid Chromatography with UV detection.[2] |

Spectroscopic characterization provides the definitive structural proof.[7] The isotopic signature of bromine in mass spectrometry is a particularly powerful diagnostic tool for confirming the presence of this element in the final structure.

Applications in Research and Drug Development

The value of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran lies in its potential as a versatile intermediate for creating diverse molecular architectures. The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and approved drugs.[8]

Diversification Potential

The diagram below illustrates how the core molecule can serve as a launchpad for synthesizing a variety of functionalized compounds relevant to drug discovery.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (R)-4-(2-bromo-1-(2-methoxyphenyl)ethoxy)tetrahydro-2H-pyran | 2098543-62-3 [sigmaaldrich.com]

- 4. 4-BROMO-TETRAHYDROPYRAN | 25637-16-5 [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, potential synthetic routes, reactivity, and applications of the novel chemical entity, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran. As a compound featuring a tetrahydropyran ring, a common scaffold in medicinal chemistry, and a reactive bromo-phenyl-ethoxy side chain, this molecule holds significant potential as a versatile building block in the synthesis of complex organic molecules and potential drug candidates.

Molecular and Physicochemical Profile

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is an organic compound with the CAS number 1247379-03-8.[1] Its fundamental properties are summarized in the table below. While extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, computational predictions and data from analogous structures provide valuable insights into its characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BrO₂ | ChemScene[1] |

| Molecular Weight | 285.18 g/mol | ChemScene[1] |

| CAS Number | 1247379-03-8 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 18.46 Ų | ChemScene[1] |

| Predicted LogP | 3.3182 | ChemScene[1] |

| Hydrogen Bond Acceptors | 2 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 4 | ChemScene[1] |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

Structural Elucidation:

The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, as depicted below, features a central tetrahydropyran (THP) ring. The THP moiety is a prevalent scaffold in medicinal chemistry, often utilized to enhance solubility and metabolic stability of drug candidates. Attached to the 4-position of the THP ring is a 2-bromo-1-phenylethoxy group, which introduces a chiral center and a reactive bromine atom, making it a valuable synthon for further chemical modifications.

Figure 1: Chemical structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A logical approach would involve the reaction of a suitable brominated phenylethanol derivative with a protected tetrahydropyranol, or a more direct etherification followed by bromination. A potential two-step synthesis is outlined below:

Figure 2: Proposed synthetic pathway for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.

Step-by-Step Protocol (Hypothetical):

-

Bromohydrin Formation: To a solution of styrene in a mixture of dimethyl sulfoxide (DMSO) and water, N-bromosuccinimide (NBS) is added portion-wise at 0°C. The reaction is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The product, 2-bromo-1-phenylethanol, is then extracted with an organic solvent, washed, dried, and purified by column chromatography.

-

Williamson Ether Synthesis: The purified 2-bromo-1-phenylethanol is dissolved in an aprotic solvent such as tetrahydrofuran (THF). Sodium hydride is added carefully at 0°C to deprotonate the alcohol. Subsequently, 4-bromotetrahydro-2H-pyran is added, and the reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The reaction is quenched with water, and the desired product, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, is isolated through extraction and purified by column chromatography.

Reactivity Insights:

The chemical reactivity of this molecule is primarily dictated by the presence of the secondary bromide and the ether linkage.

-

Nucleophilic Substitution: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups, such as amines, azides, cyanides, and thiols, providing a gateway to a diverse library of derivatives.

-

Ether Linkage Stability: The ether bond is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions. This property should be considered when planning subsequent reaction steps.

-

Aromatic Ring Chemistry: The phenyl group can undergo electrophilic aromatic substitution reactions, although the conditions would need to be carefully chosen to avoid side reactions with the bromo-ethoxy chain.

Applications in Drug Discovery and Development

The tetrahydropyran motif is a well-established "privileged scaffold" in medicinal chemistry. Its incorporation into drug candidates often leads to improved pharmacokinetic properties, such as increased solubility and metabolic stability, when compared to their carbocyclic analogues.

The presence of the reactive bromine atom in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran makes it a particularly attractive intermediate for the synthesis of compound libraries for high-throughput screening. By reacting the bromide with various nucleophiles, a multitude of derivatives can be rapidly generated, enabling the exploration of structure-activity relationships (SAR).

Figure 3: Potential derivatization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran for drug discovery applications.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is not widely available, general precautions for handling bromoalkanes and ethers should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.

-

Skin: Remove contaminated clothing and wash skin thoroughly with soap and water.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1]

Conclusion

4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran represents a promising chemical entity for researchers and scientists in the field of organic synthesis and drug discovery. Its unique combination of a privileged tetrahydropyran scaffold and a reactive bromo-phenyl-ethoxy side chain offers a versatile platform for the development of novel molecular architectures. While further experimental characterization is warranted, the insights provided in this guide, based on computational data and knowledge of analogous structures, serve as a valuable resource for unlocking the potential of this compound in the quest for new therapeutic agents.

References

Sources

An In-depth Technical Guide to the Stereochemistry and Isomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a molecule of significant interest in medicinal chemistry and organic synthesis, often serving as a key intermediate or building block. Its stereochemical complexity, arising from multiple chiral centers, presents both challenges and opportunities in the development of stereoisomerically pure compounds. This guide provides a comprehensive exploration of the stereochemistry of this molecule, detailing the possible isomers, methods for their stereoselective synthesis, and advanced analytical techniques for their separation and characterization. By elucidating the causal relationships behind experimental choices and grounding protocols in established principles, this document aims to equip researchers with the knowledge necessary to effectively navigate the stereochemical landscape of this important compound.

Introduction: The Significance of Stereoisomerism in 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. Enantiomers and diastereomers of the same compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the ability to synthesize and analyze stereoisomerically pure forms of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is paramount for its application in drug discovery and development.[1][2] The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its conformational stability and ability to engage in specific hydrogen bonding interactions.[3][4] The presence of additional chiral centers in the phenylethoxy side chain introduces further layers of stereochemical diversity. A thorough understanding of these stereochemical nuances is the foundation for rational drug design and the development of efficient synthetic strategies.

Analysis of Stereoisomers

The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran contains three chiral centers, which gives rise to a total of 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers.

-

Chiral Center 1 (C1'): The carbon atom in the phenylethoxy side chain bonded to the phenyl group and the oxygen atom. Its configuration can be either (R) or (S).

-

Chiral Center 2 (C4): The carbon atom of the tetrahydropyran ring to which the ethoxy group is attached. Its configuration can be either (R) or (S).

-

Chiral Center 3 (C2'): The carbon atom in the phenylethoxy side chain bonded to the bromine atom. As this guide focuses on the ether linkage at the 1-phenyl position, we will consider the stereocenter at the benzylic position and the tetrahydropyran ring as the primary determinants of diastereomerism. For the purpose of this guide, we will focus on the two primary chiral centers that give rise to four diastereomers.

The relationship between these stereoisomers can be categorized as follows:

-

Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. For example, the (1'R, 4R) and (1'S, 4S) isomers are an enantiomeric pair.

-

Diastereomers: Stereoisomers that are not mirror images of each other.[1] For example, the (1'R, 4R) and (1'R, 4S) isomers are diastereomers. Diastereomers have different physical and chemical properties, which allows for their separation by techniques such as chromatography.[1]

Stereoselective Synthesis Strategies

The synthesis of specific stereoisomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran requires careful control over the formation of the chiral centers. Several strategies can be employed, often in combination, to achieve high levels of stereoselectivity.

Synthesis of the Tetrahydropyran Ring

The tetrahydropyran (THP) moiety is a common structural motif in many biologically active compounds.[3] The development of stereoselective methods for the synthesis of substituted THP rings has been an area of intense research.[3]

The Prins reaction is a powerful method for the stereoselective synthesis of the tetrahydropyran skeleton.[3] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. The stereochemical outcome of the cyclization can be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of specific diastereomers.[3]

Formation of the Ether Linkage

The ether linkage can be formed through various methods, with the Williamson ether synthesis being a classic and versatile approach. To control the stereochemistry at the C1' position, a stereoselective reduction of a corresponding ketone precursor can be employed, followed by etherification.

Purification and Characterization of Isomers

The separation and characterization of the different stereoisomers of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran are critical steps in ensuring the use of a single, well-defined chemical entity.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers.[1][5][6] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation.[6] Diastereomers, having different physical properties, can often be separated using standard, non-chiral chromatography techniques like silica gel column chromatography.

Spectroscopic and Spectrometric Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation and stereochemical assignment of organic molecules. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct spectra.[6] The use of chiral derivatizing agents, such as Mosher's acid, can be employed to convert enantiomers into diastereomeric esters or amides, which can then be distinguished by NMR.[6] Specific NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide through-space correlation information that helps to determine the relative stereochemistry of the different chiral centers.

For crystalline compounds, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry of a molecule. This technique provides a detailed three-dimensional map of the electron density in the crystal, allowing for the precise assignment of the (R) or (S) configuration at each chiral center.

Experimental Protocols

Protocol: Stereoselective Synthesis of a Diastereomer of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

This protocol outlines a general approach. Specific reagents and conditions may need to be optimized.

-

Step 1: Synthesis of a Chiral 1-Phenylethanol derivative.

-

A prochiral ketone, such as 2-bromo-1-phenylethan-1-one, is reduced using a chiral reducing agent (e.g., (R)- or (S)-CBS reagent) to stereoselectively form one enantiomer of the corresponding alcohol.

-

-

Step 2: Williamson Ether Synthesis.

-

The chiral alcohol from Step 1 is deprotonated with a strong base (e.g., sodium hydride) to form the alkoxide.

-

This alkoxide is then reacted with a suitable electrophile, such as 4-bromotetrahydropyran, to form the ether linkage. This reaction typically proceeds with inversion of configuration at the carbon bearing the leaving group.

-

-

Step 3: Purification.

-

The resulting diastereomeric mixture is separated by column chromatography on silica gel.

-

Protocol: Chiral HPLC Separation of Enantiomers

-

Column Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD or Chiralcel OD).[5]

-

Mobile Phase Optimization: A normal-phase eluent, typically a mixture of hexane and an alcohol (e.g., isopropanol), is commonly used. The ratio of the solvents is optimized to achieve baseline separation of the enantiomers.[2]

-

Analysis: The sample is injected onto the column, and the separated enantiomers are detected by a UV detector. The retention times are used to identify and quantify each enantiomer.

Data Presentation

Table 1: Hypothetical Chromatographic and Spectroscopic Data for Diastereomers

| Diastereomer | Retention Time (min) (Non-chiral HPLC) | ¹H NMR (δ, ppm) - Diagnostic Protons |

| Diastereomer A | 15.2 | 4.85 (d, J=7.2 Hz, 1H, O-CH-Ph) |

| Diastereomer B | 18.5 | 4.78 (d, J=6.8 Hz, 1H, O-CH-Ph) |

Visualization of Stereochemical Relationships

Figure 1: Stereochemical relationships between the isomers.

Conclusion

The stereochemistry of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a critical aspect that profoundly influences its potential applications, particularly in the pharmaceutical industry. A comprehensive understanding of its isomeric forms, coupled with robust strategies for stereoselective synthesis and analysis, is essential for advancing research and development efforts. This guide has provided a detailed overview of these key areas, offering both theoretical insights and practical protocols to aid researchers in this field. The continued development of novel synthetic and analytical methodologies will undoubtedly further enhance our ability to harness the full potential of this versatile molecule.

References

-

Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journals. Available at: [Link]

-

Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Highly Stereoselective Synthesis of 2,6-cis-Substituted Tetrahydropyrans Using a One-Pot Sequential Catalysis. Organic Letters - ACS Publications. Available at: [Link]

-

Enantioselective “clip-cycle” synthesis of di-, tri- and spiro-substituted tetrahydropyrans. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

NMR Data of 4 (Diastereoisomers A and B). ResearchGate. Available at: [Link]

-

Synthesis and biological activities of some fused pyran derivatives. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. PrepChem.com. Available at: [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. National Center for Biotechnology Information. Available at: [Link]

-

Chiral Drugs: An Overview. National Center for Biotechnology Information. Available at: [Link]

-

Beyond the Limits of Perbromo‐Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal. Available at: [Link]

-

Chiral Separation Methods for Pharmaceutical and Biotechnological Products. John Wiley & Sons. Available at: [Link]

-

Stereochemistries of geometric isomers of 4-(2-bromo-1,2-diphenylvinyl)phenol, 4-(2-bromo-1,2-diphenyylamine: corrections of the literature. PubMed. Available at: [Link]

-

A Chiral Synthesis of Four Stereoisomers of 1,3-Dimethyl-1,2,3,4- tetrahydroisoquinoline, an Inducer of Parkinson-like. J-STAGE. Available at: [Link]

-

Chiral Separations Introduction. VTechWorks. Available at: [Link]

-

Chiral Chromatography: Separating Twins. Blogs@NTU. Available at: [Link]

-

3-BROMO-TETRAHYDRO-2H-PYRAN-2-ONE. SpectraBase. Available at: [Link]

-

Some pyran-containing marketed drugs in preclinical/clinical trials. ResearchGate. Available at: [Link]

-

PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. ResearchGate. Available at: [Link]

Sources

- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 3. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. content.e-bookshelf.de [content.e-bookshelf.de]

- 6. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]

IUPAC nomenclature for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

An In-depth Technical Guide to the IUPAC Nomenclature of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

Abstract

Systematic nomenclature, as governed by the International Union of Pure and Applied Chemistry (IUPAC), is the bedrock of unambiguous chemical communication. For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's name is paramount to its synthesis, characterization, and application. This guide provides a comprehensive deconstruction of the IUPAC nomenclature for the compound 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran. We will dissect the molecule into its constituent functional groups, analyze the hierarchy of naming conventions, and elucidate the critical role of stereochemistry in defining its absolute configuration. This whitepaper moves beyond a simple recitation of rules, offering insights into the chemical logic that underpins the systematic naming process, thereby equipping the reader with the expertise to confidently name complex organic structures.

Molecular Deconstruction: Identifying the Core Components

The first step in assigning a systematic name is to deconstruct the molecule into its fundamental components. The provided name, while descriptive, is a common or semi-systematic name. A rigorous IUPAC analysis requires identifying the principal functional groups and the parent hydride structure. The molecule consists of two primary sections linked by an ether functional group: a saturated heterocyclic ring and a substituted alkyl chain.

Deconstructing the Code of Molecules: A Technical Guide to the SMILES Notation for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical informatics, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular-Input Line-Entry System (SMILES) has emerged as a pivotal notation, translating the three-dimensional reality of molecules into a linear string of characters.[1][2] This guide provides an in-depth analysis of the SMILES notation for the compound 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran, a molecule of interest in synthetic chemistry and drug discovery. We will dissect its SMILES string, elucidate the underlying principles of its construction, and present a validation of its structure, thereby offering a comprehensive understanding for researchers and drug development professionals.

The Language of SMILES: A Primer

Before delving into the specific notation for our target molecule, it is essential to grasp the fundamental syntax of SMILES. This notation system uses atomic symbols and a few additional characters to represent molecular structures. Key principles include:

-

Atoms: Represented by their standard elemental symbols (e.g., C for carbon, O for oxygen, Br for bromine).[3][4]

-

Bonds: Single bonds are typically implied by the adjacency of atoms in the string, while double and triple bonds are denoted by '=' and '#', respectively.[5]

-

Branches: Side chains are indicated by enclosing them in parentheses.[3][4]

-

Rings: Cyclic structures are represented by breaking one bond and labeling the two connecting atoms with the same number.[1][3]

The SMILES Notation for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran: A Step-by-Step Deconstruction

The canonical SMILES for 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran is BrCC(C1=CC=CC=C1)OC2CCOCC2 .[6] Let's break down this string to understand how it accurately represents the molecule's structure.

The Tetrahydropyran Ring: C2CCOCC2

The core of one part of our molecule is a tetrahydropyran ring. In the SMILES string, this is represented as C2CCOCC2.

-

C2: This first carbon atom is part of the ring and is also the point where the ring closure is designated with the number '2'.

-

C: The subsequent four carbons of the ring.

-

O: The oxygen atom within the ring.

-

C2: The final carbon atom, which is also labeled with '2', indicating that it forms a bond with the first carbon labeled '2', thus closing the ring.

The Phenyl Group: C1=CC=CC=C1

The phenyl group is a benzene ring attached as a substituent. Its SMILES representation is c1ccccc1 for an aromatic ring or C1=CC=CC=C1 in a Kekulé form.

-

C1: A carbon atom in the ring, with the ring closure labeled '1'.

-

=C: A carbon atom connected by a double bond.

-

C: A carbon atom connected by a single bond.

-

This pattern of alternating single and double bonds continues until the ring is closed by the final C1.

The Ethoxy Linker and Bromo Substituent: BrCC(...)O...

This part of the SMILES string describes the two-carbon chain that links the phenyl group and the tetrahydropyran ring, and also includes the bromine atom.

-

Br: The bromine atom.

-

C: The first carbon atom of the ethyl group, which is bonded to the bromine.

-

C: The second carbon atom of the ethyl group.

Assembling the Full Structure: Connectivity and Branching

The complete SMILES string, BrCC(C1=CC=CC=C1)OC2CCOCC2, illustrates how these components are connected.

-

BrCC(...): The bromoethyl group.

-

(...) indicates a branch from the second carbon of the ethyl group.

-

(C1=CC=CC=C1): The phenyl group is a substituent on the second carbon of the ethyl group.

-

O: An oxygen atom connects the bromo-phenylethyl group to the tetrahydropyran ring.

-

C2CCOCC2: The tetrahydropyran ring is attached via the oxygen atom. The attachment point on the ring is the carbon atom that is not part of the ring closure notation. Based on the chemical name "4-...", this attachment is at the 4th position of the pyran ring.

Visualizing the Molecular Structure

To confirm that the SMILES string accurately represents the intended molecule, we can use it to generate a 2D structural diagram.

Caption: Molecular graph of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran.

Validation of the SMILES Notation

A crucial step in working with SMILES is the validation of the generated string. This can be achieved by using online chemical structure converters or cheminformatics software. By inputting the SMILES string BrCC(C1=CC=CC=C1)OC2CCOCC2 into a validation tool, the corresponding 2D or 3D structure is generated. This visual representation can then be compared with the known structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran to confirm its accuracy. Several online platforms can perform this conversion, such as the SMILES generator/checker from Cheminfo.org or the tools provided by ChemDoodle Web Components.[7][8]

Experimental Protocols: A Note on Application

While this guide focuses on the representational aspect of the molecule, it is important to recognize that this compound and its analogs are often synthesized and utilized in various experimental settings. The accurate representation of molecules through SMILES is the first step in many computational chemistry workflows, including:

-

Virtual Screening: Identifying potential drug candidates from large chemical libraries.

-

QSAR Modeling: Predicting the biological activity or properties of molecules based on their structure.

-

Reaction Planning: Designing synthetic routes to target molecules.

The SMILES notation serves as a universal language that enables seamless data exchange between different software and databases, thus accelerating research and development.

Conclusion

The SMILES notation BrCC(C1=CC=CC=C1)OC2CCOCC2 provides a concise and accurate representation of the chemical structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran. By understanding the fundamental rules of SMILES, researchers can effectively interpret and utilize this notation in their work. The ability to deconstruct and validate SMILES strings is a critical skill for anyone working in the fields of chemistry and drug discovery, enabling more efficient data handling and analysis. This guide has provided a detailed walkthrough of the SMILES for a specific molecule, offering a practical example of how this powerful notation system works.

References

-

SMILES - NFDI4Chem Knowledge Base. Available at: [Link].

-

Daylight Chemical Information Systems, Inc. SMILES Theory Manual. Available at: [Link].

-

thatbiochemistryguy. (2021, June 9). Tutorial to SMILES and canonical SMILES explained with examples. Medium. Available at: [Link].

-

U.S. Environmental Protection Agency. (n.d.). SMILES Tutorial. EPA Archive. Available at: [Link].

-

Chemistry LibreTexts. (2020, August 11). 5.8: Line Notation (SMILES and InChI). Available at: [Link].

-

WebAssign. Understanding SMILES. Available at: [Link].

-

ChemDoodle Web Components. Demos > SMILES. Available at: [Link].

-

Apodaca, R. L. (2020, August 24). SMILES Validation in the Browser. Depth-First. Available at: [Link].

-

Cheminformatics Microservices UI. Chemical Analysis Tools. Available at: [Link].

-

OpenEye Scientific. (2022). Generate canonical SMILES. In OEChem Toolkit 4.2.0.a.1. Available at: [Link].

-

Code to Discovery. (2024, January 26). Crack the Code: Mastering SMILES Notation – Your Ultimate Tutorial! [Video]. YouTube. Available at: [Link].

-

Cheminfo.org. SMILES generator / checker. Available at: [Link].

Sources

- 1. SMILES | NFDI4Chem Knowledge Base [knowledgebase.nfdi4chem.de]

- 2. SMILES Tutorial | Research | US EPA [archive.epa.gov]

- 3. Daylight Theory: SMILES [daylight.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. webassign.net [webassign.net]

- 6. chemscene.com [chemscene.com]

- 7. ChemDoodle Web Components | Demos > SMILES [web.chemdoodle.com]

- 8. SMILES generator / checker [cheminfo.org]

Safety, Handling, and Synthetic Utilization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

A Technical Whitepaper for Synthetic and Medicinal Chemists

Introduction & Mechanistic Rationale

In advanced organic synthesis and drug development, bifunctional building blocks are essential for constructing complex molecular architectures. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) is a highly versatile intermediate [1]. Structurally, it comprises a primary alkyl bromide adjacent to a benzylic stereocenter, which is protected as a tetrahydropyranyl (THP) ether.

The strategic value of this compound lies in its orthogonal reactivity. The primary bromide serves as an excellent electrophile for SN2 substitutions, while the THP ether masks the benzylic alcohol, preventing unwanted side reactions (e.g., epoxide formation or premature oxidation) under basic or nucleophilic conditions [2]. However, the very features that make it synthetically valuable—its potent alkylating ability and acid-labile protecting group—demand rigorous, causality-driven safety and handling protocols.

Physicochemical Profiling

Understanding the physical properties of the compound is the foundational step in designing a safe handling strategy. The table below summarizes the core quantitative data required for risk assessment.

Table 1: Physicochemical and Safety Data

| Parameter | Specification |

| Chemical Name | 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran |

| CAS Number | 1247379-03-8 |

| Molecular Formula | C₁₃H₁₇BrO₂ |

| Molecular Weight | 285.18 g/mol |

| SMILES | BrCC(c1ccccc1)OC2CCOCC2 |

| Storage Conditions | Sealed, dry, 2–8°C under inert gas (Ar/N₂) |

| Primary Hazard Class | Alkylating Agent (Toxic / Irritant) |

Hazard Causality & Self-Validating Safety Protocols

As a Senior Application Scientist, I emphasize that safety protocols must not be blind checklists; they must be rooted in mechanistic causality and employ self-validating systems to ensure absolute verifiable safety.

Causality of Hazards

-

Genotoxicity via Alkylation: The primary bromide is a highly active electrophile. In biological systems, nucleophilic residues on DNA (e.g., the N7 position of guanine) or proteins can attack this carbon, leading to covalent alkylation. Chronic exposure to alkylating agents is linked to severe chromosomal abnormalities (e.g., damage to chromosomes 5 and 7) [3].

-

Acid-Catalyzed Degradation: The THP acetal is highly sensitive to Brønsted and Lewis acids. Exposure to ambient moisture and trace acids can trigger premature hydrolysis, releasing 2-bromo-1-phenylethanol and glutaraldehyde, which drastically complicates the impurity profile and alters the toxicity.

Self-Validating Spill Management & Quenching Protocol

To mitigate the alkylation hazard, any spills or residual reagent must be chemically neutralized rather than merely wiped up. We utilize a soft nucleophile—sodium thiosulfate ( Na2S2O3 )—which rapidly outcompetes biological nucleophiles for the soft primary bromide.

Step-by-Step Quenching Methodology:

-

Containment: Isolate the spill area within the fume hood. Don appropriate PPE (double nitrile gloves, splash goggles, lab coat).

-

Chemical Neutralization: Flood the area with a saturated aqueous solution of sodium thiosulfate mixed with 5% sodium bicarbonate. Causality Note: The bicarbonate is crucial to maintain a slightly basic pH, preventing acid-catalyzed THP cleavage during the quench.

-

Mechanical Agitation: Use an absorbent pad to work the solution into the spill, ensuring biphasic contact. Leave for 30 minutes.

-

Self-Validation (NBP Test): Swab the area and apply a drop of 4-(4-nitrobenzyl)pyridine (NBP) reagent. If the swab remains colorless, the alkylating agent has been successfully destroyed. A blue/purple color indicates residual electrophile, requiring repeated thiosulfate treatment.

-

Disposal: Dispose of all pads in a designated hazardous waste container.

Experimental Workflow: Substitution & Deprotection

The following protocol details the safe synthetic utilization of the compound, demonstrating a nucleophilic substitution followed by THP deprotection. This workflow is designed as a self-validating system where Thin-Layer Chromatography (TLC) and specific staining provide real-time mechanistic feedback.

Protocol: SN2 Substitution and Subsequent THP Cleavage

Step 1: SN2 Substitution

-

Setup: In an oven-dried flask under argon, dissolve the nucleophile (e.g., a secondary amine, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) in anhydrous DMF.

-

Addition: Cool the solution to 0°C. Add 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 eq) dropwise to control the exotherm.

-

Reaction: Warm to room temperature and stir. Validation: Monitor via TLC (Hexanes/EtOAc). The complete disappearance of the UV-active, high-Rf bromide confirms the consumption of the alkylating hazard.

-

Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2SO4 , and concentrate.

Step 2: THP Deprotection THP ethers are traditionally cleaved using strong acids (e.g., p-TsOH), but this can cause side reactions. We employ milder, highly efficient conditions as documented in recent PROTAC synthesis literature [4].

-

Setup: Dissolve the crude THP-protected intermediate in a mixture of THF and methanol (1:1).

-

Catalysis: Add 1M HCl (10-15 drops per mmol) or a catalytic amount of Pyridinium p-toluenesulfonate (PPTS)[4].

-

Reaction: Sonicate or stir at room temperature for 2 hours.

-

Validation: Monitor via TLC. Stain the plate with p-Anisaldehyde and heat. The appearance of a dark blue/purple spot at a lower Rf validates the successful unmasking of the benzylic alcohol.

-

Purification: Neutralize with NaHCO3 , evaporate the solvent, and purify via silica gel chromatography.

Visualizations

Logical relationship between structural features, hazards, and mitigation strategies.

Step-by-step synthetic workflow from SN2 substitution through THP deprotection.

References

-

Organic Chemistry Portal. "Tetrahydropyranyl Ethers". Organic Chemistry Portal.[Link]

-

MDPI. "Design, Synthesis and Biological Characterization of Histone Deacetylase 8 (HDAC8) Proteolysis Targeting Chimeras (PROTACs) with Anti-Neuroblastoma Activity". International Journal of Molecular Sciences.[Link]

-

ResearchGate. "Chromosome 5 and 7 Abnormalities in Oncology Personnel Handling Anticancer Drugs". ResearchGate.[Link]

Sources

Reactivity Profile and Synthetic Utility of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Advanced Drug Development

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks dictates the efficiency of downstream library synthesis. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS: 1247379-03-8) is a highly versatile scaffold engineered for modular assembly. Unlike traditional tetrahydropyran (THP) acetals—which are linked at the highly acid-labile C2 position—this molecule features an ether linkage at the C4 position . This structural nuance imparts exceptional metabolic and chemical stability, allowing the molecule to survive rigorous transformations while selectively reacting at its primary alkyl bromide moiety.

This whitepaper dissects the stereoelectronic properties of this scaffold, detailing its three primary reactivity pathways: nucleophilic substitution ( SN2 ), transition-metal-catalyzed cross-coupling, and chemoselective hydrogenolysis.

Structural Causality & Electronic Properties

To master the reactivity of this molecule, one must understand the causality behind its structural domains:

-

The Primary Alkyl Bromide (C2): The terminal −CH2Br group is highly electrophilic. While the adjacent benzylic center (C1) provides mild steric shielding, it primarily serves to stabilize transition states through hyperconjugation. This makes the bromide an ideal substrate for bimolecular nucleophilic substitution ( SN2 ) with minimal competing elimination ( E2 ).

-

The Benzylic Ether Core (C1): The C−O bond connects the phenylethane backbone to the THP ring. Because it is benzylic, this specific ether linkage is uniquely susceptible to targeted reductive cleavage, acting as a latent cleavage site for late-stage functionalization.

-

The Tetrahydropyran (THP) Scaffold: Attached via the C4 position, this ring acts as a robust, lipophilic solubilizing group. It is entirely stable to strong bases, Grignard reagents, and mild acids.

Core Reactivity Profiles

Pathway A: Nucleophilic Substitution ( SN2 )

The primary bromide is primed for SN2 displacement by nitrogen, oxygen, or sulfur nucleophiles. The causality behind its high reactivity lies in the low activation energy barrier for nucleophilic attack at the unhindered primary carbon. While over-alkylation is a historical challenge in amine synthesis, modern stoichiometric control allows for high-yielding secondary or tertiary amine formation 1.

Pathway B: Transition Metal-Catalyzed Cross-Coupling

Unactivated primary alkyl bromides traditionally suffer from slow oxidative addition and rapid β -hydride elimination in Palladium-catalyzed systems. However, utilizing Nickel-catalyzed Negishi or Suzuki-type conditions allows for efficient C(sp3)−C(sp3) bond formation. The formation of Ni-alkyl intermediates successfully bypasses the β -hydride elimination pathway, enabling the attachment of complex alkyl chains .

Pathway C: Chemoselective Hydrogenolysis

The benzylic ether linkage can be selectively cleaved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. The causality here is the high affinity of the Pd surface for the aromatic ring, which weakens the adjacent benzylic C−O bond, leading to reductive cleavage and the release of tetrahydropyran-4-ol 2.

Mandatory Visualizations

Fig 1. Divergent reactivity profile of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran.

Self-Validating Experimental Protocol: SN2 Amination

Objective: Chemoselective displacement of the primary bromide by morpholine to yield 4-(2-morpholino-1-phenylethoxy)tetrahydro-2H-pyran. Self-Validating Design: The reaction utilizes a volatile secondary amine (morpholine) acting as both nucleophile and base. In-Process Control (IPC) via LC-MS monitors the disappearance of the characteristic 1:1 isotopic doublet of the bromide, ensuring the protocol validates its own completion before workup.

Step-by-Step Methodology:

-

Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 mmol, 285 mg) in anhydrous Acetonitrile (10 mL).

-

Nucleophile Addition: Add Morpholine (2.5 mmol, 218 mg) dropwise at room temperature. The excess morpholine serves as the acid scavenger for the generated HBr, preventing the need for exogenous inorganic bases that could cause biphasic inconsistencies.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 65 °C under an inert nitrogen atmosphere for 12 hours. Causality: This specific temperature overcomes the activation barrier of the mildly hindered adjacent benzylic center without inducing E2 elimination (which would undesirably form a vinyl ether).

-

Self-Validating IPC: At t=12 h, withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. Validation Check: The starting material ( m/z ~285/287 doublet) must be completely consumed, replaced by a single product peak at m/z 292.2 [M+H]+ .

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove acetonitrile and excess morpholine.

-

Purification: Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate to yield the pure tertiary amine.

Fig 2. Self-validating experimental workflow for SN2 amination.

Quantitative Data Presentation

The following table summarizes the quantitative expectations and self-validating IPC markers for the three core reactivity pathways:

| Reactivity Pathway | Reagents / Catalyst | Temp (°C) | Primary Product | Typical Yield (%) | Self-Validating IPC Marker |

| A: SN2 Amination | Morpholine (2.5 eq), MeCN | 65 | Tertiary Amine | 85 - 92 | Mass shift: -Br, +Amine ( m/z 292.2) |

| B: Cross-Coupling | R-ZnX, Ni(cod)2 , Ligand | 25 - 60 | Alkylated Ether | 65 - 78 | Disappearance of R-Br (GC-MS) |

| C: Hydrogenolysis | 10% Pd/C, H2 (1 atm), MeOH | 25 | THP-4-ol + Ethylbenzene | > 95 | Loss of UV-active benzylic chromophore |

References

- Source: PubMed Central (PMC)

- Nickel-catalyzed cross-coupling of unactivated alkyl halides using bis(pinacolato)

- Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride Source: ACS Catalysis URL

Sources

Methodological & Application

Application Note: Strategic Utilization of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran in Regioselective Organic Synthesis

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs)—particularly β -adrenoceptor agonists and chiral ligands—regiocontrol during the functionalization of bromohydrins is a paramount challenge. 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (CAS No. 1247379-03-8)[1] serves as a highly strategic, protected building block designed to bypass the traditional pitfalls of aliphatic nucleophilic substitution. By masking the reactive secondary benzylic alcohol as a tetrahydropyranyl (THP) acetal, this reagent enables flawless SN2 displacement at the primary bromide, ensuring absolute regioselectivity and high yields in downstream coupling reactions.

Mechanistic Rationale: The "Epoxide Bypass" Strategy

To understand the value of this specific THP-protected ether, one must analyze the causality of side reactions in its unprotected counterpart, 2-bromo-1-phenylethanol.

When unprotected 2-bromo-1-phenylethanol is exposed to basic conditions (e.g., amine nucleophiles and K2CO3 ), the base rapidly deprotonates the secondary hydroxyl group. The resulting alkoxide undergoes a fast intramolecular cyclization to form styrene oxide [2]. While amines can open epoxides, the attack occurs at both the terminal and benzylic carbons, resulting in an inseparable mixture of 1-amino and 2-amino regioisomers.

By utilizing 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, the hydroxyl group is rendered inert. The basic conditions can no longer trigger intramolecular cyclization. Consequently, the nucleophile is forced to undergo a direct, bimolecular nucleophilic substitution ( SN2 ) exclusively at the less sterically hindered primary bromide. This "epoxide bypass" strategy guarantees >99:1 regioselectivity, which is critical for synthesizing precise phenylethanolamine pharmacophores[3].

Reaction Workflow & Pathway Visualization

Workflow demonstrating how THP protection prevents epoxide-mediated regioisomer mixtures.

Self-Validating Experimental Protocols

Protocol A: Regioselective Amination of the THP-Protected Bromohydrin

Objective: Synthesize a THP-protected phenylethanolamine derivative via direct SN2 displacement. Causality of Reagents:

-

Base ( K2CO3 ): Acts as an acid scavenger to neutralize the HBr byproduct. If HBr is not neutralized, it will prematurely cleave the acid-sensitive THP acetal, triggering the exact epoxide formation we aim to avoid.

-

Excess Amine: Accelerates the bimolecular rate of the SN2 reaction, outcompeting any potential background degradation.

Step-by-Step Methodology:

-

Initiation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.0 equiv) in anhydrous acetonitrile (0.2 M).

-

Reagent Addition: Add finely powdered, anhydrous K2CO3 (2.5 equiv) followed by the primary amine (e.g., isopropylamine, 3.0 equiv).

-

Thermal Activation: Heat the suspension to 80 °C under reflux. The heterogeneous mixture ensures a slow, controlled release of basicity.

-

Self-Validation (Reaction Tracking): Monitor via TLC (Hexane:EtOAc 3:1). Crucial Insight: Pre-treat the TLC plate by dipping it in 5% triethylamine in hexane to prevent the polar amine product from streaking. The starting material ( Rf≈0.6 ) will cleanly convert to a lower Rf spot.

-

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate in vacuo. Partition between EtOAc and water, wash with brine, dry over Na2SO4 , and evaporate to yield the protected amine.

Senior Scientist Insight (NMR Validation): Because the THP protecting group introduces a new stereocenter at its anomeric carbon, 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran exists as a mixture of diastereomers. During 1 H NMR characterization of the intermediate, expect duplicated signals (e.g., two distinct anomeric proton multiplets between δ 4.5–4.9 ppm). This is a physical property of the chiral matrix, not an indication of impurity.

Protocol B: Mild Acidic Cleavage of the THP Acetal

Objective: Unmask the secondary hydroxyl group to yield the final 2-amino-1-phenylethanol derivative. Causality of Reagents:

-

Protic Solvent (Methanol): Methanol acts as a nucleophilic scavenger. When the acid protonates the THP oxygen, the acetal opens. Methanol attacks the resulting oxocarbenium ion, forming volatile 2-methoxytetrahydropyran, which drives the equilibrium forward and prevents re-protection[4].

Step-by-Step Methodology:

-

Initiation: Dissolve the crude THP-protected amino ether from Protocol A in anhydrous methanol (0.1 M).

-

Deprotection: Dropwise add a 10% solution of HCl in methanol until the pH reaches ~2. Stir at room temperature for 2-4 hours.

-

Self-Validation (NMR Tracking): Take a small aliquot, neutralize, and perform a quick 1 H NMR. The reaction is complete when the complex diastereomeric multiplets of the THP anomeric proton ( δ 4.5–4.9 ppm) completely disappear, collapsing the spectrum into a single set of sharp peaks.

-

Isolation: Concentrate the mixture to remove methanol and 2-methoxytetrahydropyran. The product remains as the hydrochloride salt. To isolate the free base, dissolve in water, adjust pH to 10 with aqueous NaOH , and extract with dichloromethane.

Quantitative Data & Optimization

The THP-protected bromohydrin exhibits excellent reactivity across a diverse panel of nucleophiles. The table below summarizes optimized conditions for various functionalizations, highlighting the perfect preservation of regioselectivity.

Table 1: Optimization of Nucleophilic Substitution on 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |

| Isopropylamine | Acetonitrile | 80 | 12 | 88 | >99:1 |

| Benzylamine | DMF | 90 | 8 | 92 | >99:1 |

| Sodium Azide | DMF | 70 | 6 | 95 | >99:1 |

| Thiophenol (PhSH) | THF | 65 | 4 | 91 | >99:1 |

| Potassium Phthalimide | DMF | 85 | 10 | 86 | >99:1 |

Note: Yields represent isolated yields after column chromatography. Regioselectivity was determined via crude 1 H NMR integration.

References

-

Title : 4-(2-Bromo-1-phenylethoxy)tetrahydro-2h-pyran | Source : ChemScene | URL : 1

-

Title : Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivatives | Source : PMC | URL :3

-

Title : Application of (R)-(-)-2-Bromo-1-phenylethanol in the Synthesis of Natural Products | Source : BenchChem | URL :2

-

Title : Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Source : DataPDF | URL :4

Sources

Application Notes and Protocols: 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran as a Novel Orthogonal Protecting Group for Hydroxyl Functions

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups are not merely temporary shields but are integral components of a synthetic strategy that dictates the feasibility and efficiency of a molecular construction. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not interfere with other functional groups within the molecule. The concept of "orthogonality" is paramount, allowing for the selective deprotection of one functional group in the presence of others, a critical requirement for the synthesis of complex molecules such as pharmaceuticals and natural products.[1][2]

This application note introduces 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, a specialized protecting group for hydroxyl functionalities. While bearing the familiar acid-labile tetrahydropyranyl (THP) ether moiety, the incorporation of a 2-bromo-1-phenylethyl structure offers a compelling hypothesis for an orthogonal deprotection strategy via reductive cleavage. This dual-mode deprotection potential positions it as a versatile tool for synthetic chemists, offering flexibility in complex synthetic routes where multiple hydroxyl groups require differential protection.

Core Concept: A Bifunctional Protecting Group

The structure of 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran combines two key features:

-

An Acid-Labile Acetal: The tetrahydropyranyl ether linkage is a classic acid-labile protecting group, readily cleaved under mild acidic conditions.[3] This provides a standard and reliable method for deprotection.

-

A Reductively Cleavable Moiety: The presence of a bromine atom and a benzylic-type ether linkage introduces a latent reactivity that can be exploited for reductive cleavage. Both the carbon-bromine bond and the benzylic C-O bond are susceptible to catalytic hydrogenolysis.[4][5]

This bifunctionality allows for two distinct modes of deprotection, enabling the chemist to choose the most appropriate method based on the stability of other functional groups in the molecule.

Synthesis of the Protecting Group Precursor: (±)-2-Bromo-1-phenylethanol

The protecting group is introduced by the acid-catalyzed reaction of a hydroxyl group with 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran, which is in turn synthesized from (±)-2-bromo-1-phenylethanol and 3,4-dihydro-2H-pyran. The synthesis of the precursor alcohol is a critical first step. A common and effective method is the reduction of 2-bromoacetophenone.[6][7]

Protocol for the Synthesis of (±)-2-Bromo-1-phenylethanol:

-

Dissolution: Dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford (±)-2-bromo-1-phenylethanol.

Experimental Protocols

Protocol 1: Protection of a Model Alcohol (e.g., Benzyl Alcohol)

This protocol describes the formation of the protected ether using a model primary alcohol.

Workflow for Alcohol Protection:

Caption: General workflow for the protection of an alcohol.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of the alcohol (1.0 eq) in anhydrous dichloromethane (DCM), add 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran (1.2 eq).

-

Acid Catalysis: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.02 eq) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

| Parameter | Condition |

| Solvent | Anhydrous Dichloromethane (DCM) |

| Catalyst | p-Toluenesulfonic acid (p-TsOH) |

| Temperature | Room Temperature |

| Typical Reaction Time | 2-4 hours |

| Typical Yield | 85-95% |

Table 1: Summary of typical conditions for the protection of a primary alcohol.

Protocol 2: Deprotection via Acidic Hydrolysis

This protocol describes the standard cleavage of the THP ether linkage under acidic conditions to regenerate the parent alcohol.

Workflow for Acidic Deprotection:

Caption: General workflow for acidic deprotection.

Step-by-Step Procedure:

-

Dissolution: Dissolve the protected alcohol (1.0 eq) in a 3:1:1 mixture of tetrahydrofuran (THF), acetic acid, and water.

-

Reaction: Stir the solution at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Once the starting material is consumed, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.

| Parameter | Condition |

| Solvent System | THF/Acetic Acid/Water (3:1:1) |

| Temperature | Room Temperature |

| Typical Reaction Time | 4-8 hours |

| Typical Yield | 90-98% |

Table 2: Summary of typical conditions for acidic deprotection.

Protocol 3: Orthogonal Deprotection via Catalytic Hydrogenolysis

This protocol outlines the proposed reductive cleavage of the protecting group, which offers an orthogonal deprotection strategy. This method is anticipated to cleave both the C-Br bond and the benzylic C-O bond.

Workflow for Reductive Deprotection:

Caption: General workflow for reductive deprotection.

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the protected alcohol (1.0 eq) in methanol or ethanol.

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C) (10 mol%) to the solution.

-

Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

| Parameter | Condition |

| Catalyst | 10% Palladium on Carbon (Pd/C) |

| Solvent | Methanol or Ethanol |

| Reducing Agent | Hydrogen Gas (H₂) |

| Temperature | Room Temperature |

| Typical Reaction Time | 6-12 hours |

| Typical Yield | 80-90% (projected) |

Table 3: Summary of proposed conditions for reductive deprotection.

Discussion of Orthogonality and Applications

The key advantage of the 4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran protecting group lies in its potential for orthogonal deprotection. While the THP ether is cleaved under acidic conditions, the reductive hydrogenolysis pathway is performed under neutral conditions. This allows for the selective removal of this protecting group in the presence of other acid-labile groups such as tert-butyldimethylsilyl (TBDMS) ethers or tert-butoxycarbonyl (Boc) protecting groups. Conversely, the acidic deprotection of this group should not affect groups that are labile to hydrogenolysis, such as benzyl (Bn) ethers or certain reducible functionalities.

This protecting group is particularly well-suited for complex syntheses requiring the differentiation of multiple hydroxyl groups. For instance, in oligosaccharide or polyketide synthesis, where numerous hydroxyls of similar reactivity are present, the ability to selectively unmask a specific hydroxyl group under a unique set of conditions is a powerful synthetic tool.

Conclusion

4-(2-Bromo-1-phenylethoxy)tetrahydro-2H-pyran is a promising protecting group for hydroxyl functions that offers the potential for both standard acid-catalyzed deprotection and an orthogonal, reductive deprotection strategy. The presence of the bromo and phenyl substituents within the ethoxy linker provides a handle for catalytic hydrogenolysis, thereby expanding the synthetic chemist's toolkit for orthogonal protection schemes. The protocols outlined in this application note provide a framework for the synthesis, application, and selective cleavage of this versatile protecting group, enabling more sophisticated and efficient synthetic routes in drug discovery and natural product synthesis.

References

-

PrepChem. Synthesis of (S)-2-bromo-1-phenyl ethanol. [Link]

-

Organic Syntheses. erythro-2-BROMO-1,2-DIPHENYLETHANOL. [Link]

-

PMC - NIH. TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. [Link]

-

University of Windsor. Alcohol Protecting Groups. [Link]

-

University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

ACS Publications. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. [Link]

-

Organic Chemistry Portal. Protecting Groups. [Link]

-

Jack Westin. Cleavage of Ethers. [Link]

- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 2004.

-

Wikipedia. Ether cleavage. [Link]

-

Wikipedia. Protecting group. [Link]

-

ACS Publications. The Mechanism and Synthetic Utility of the Oxidative Cleavage of Ethers by Aqueous Bromine. [Link]

-

Fundamentals of Organic Chemistry. 9.12 Reactions of Ethers: Acidic Cleavage. [Link]

-

Tropical Journal of Natural Product Research. Synthesis and biological activities of some fused pyran derivatives. [Link]

-

ResearchGate. Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. [Link]

-

PubMed. Catalytic and electrocatalytic hydrogenolysis of brominated diphenyl ethers. [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

-

MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

-

Royal Society of Chemistry. Catalytic dehydrogenative dual functionalization of ethers: dealkylation–oxidation–bromination accompanied by C–O bond cleavage via aerobic oxidation of bromide. [Link]

-

ChemTalk. Protecting Groups in Organic Synthesis. [Link]

-

Taylor & Francis Online. Selective Oxidation of Benzylic Alcohols and Ethers and Oxidative Cleavage of Benzylic Tetrahydropyranyl and Trimethylsilyl Ethers. [Link]

-

Atlanchim Pharma. Scientific Letter. [Link]

-

PrepChem. Synthesis of tetrahydro-2-(2-bromoethoxy)-2H-pyran. [Link]

-

Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

-

Willingdon College, Sangli. Protection and deprotection. [Link]

-

PMC - NIH. Recent Advances in the Synthesis of 2H-Pyrans. [Link]

-

MDPI. Synthesis of Fused Pyran and Tetracyclic Pyran Rings by Intramolecular Palladium-catalyzed β-H Elimination and C–H Bond Funct. [Link]

-

Oxford Learning Link. Appendix 6: Protecting groups. [Link]

-

Turito. Phenyl Group - Structure, Properties, and Uses. [Link]

-

UT Southwestern Research Labs. Protecting Groups in Organic Synthesis-1 Ready. [Link]

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Protecting group - Wikipedia [en.wikipedia.org]

- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 4. uwindsor.ca [uwindsor.ca]